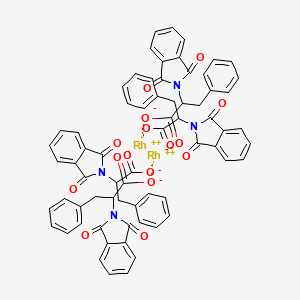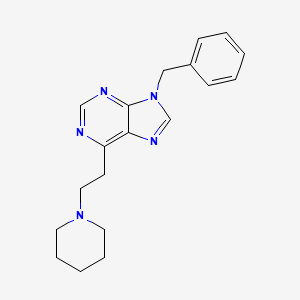![molecular formula C25H20N2O4 B12934634 {4-[4-(Benzyloxy)-6-phenylpyrimidin-2-yl]phenoxy}acetic acid CAS No. 651720-01-3](/img/structure/B12934634.png)
{4-[4-(Benzyloxy)-6-phenylpyrimidin-2-yl]phenoxy}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(4-(Benzyloxy)-6-phenylpyrimidin-2-yl)phenoxy)acetic acid is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a benzyloxy group, a phenylpyrimidine core, and a phenoxyacetic acid moiety. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-(Benzyloxy)-6-phenylpyrimidin-2-yl)phenoxy)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between benzylamine and a suitable diketone, such as acetylacetone, under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base, such as sodium hydride.
Phenylation: The phenyl group can be introduced through a Suzuki coupling reaction between the pyrimidine core and phenylboronic acid in the presence of a palladium catalyst.
Formation of the Phenoxyacetic Acid Moiety: The final step involves the reaction of the phenylpyrimidine intermediate with chloroacetic acid under basic conditions to form the phenoxyacetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(4-(Benzyloxy)-6-phenylpyrimidin-2-yl)phenoxy)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyrimidine core can be reduced to form a dihydropyrimidine derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxyacetic acid moiety can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, sodium hydride, and dimethylformamide.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Amides and thioesters.
Aplicaciones Científicas De Investigación
2-(4-(4-(Benzyloxy)-6-phenylpyrimidin-2-yl)phenoxy)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-(4-(4-(Benzyloxy)-6-phenylpyrimidin-2-yl)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-(Benzyloxy)-6-phenylpyrimidin-2-yl)phenol: Similar structure but lacks the phenoxyacetic acid moiety.
2-(4-(4-Hydroxy-6-phenylpyrimidin-2-yl)phenoxy)acetic acid: Similar structure but has a hydroxy group instead of a benzyloxy group.
2-(4-(4-(Methoxy)-6-phenylpyrimidin-2-yl)phenoxy)acetic acid: Similar structure but has a methoxy group instead of a benzyloxy group.
Uniqueness
2-(4-(4-(Benzyloxy)-6-phenylpyrimidin-2-yl)phenoxy)acetic acid is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups allows for diverse chemical modifications and interactions with various biological targets, making it a valuable compound for research and development in multiple fields.
Propiedades
Número CAS |
651720-01-3 |
|---|---|
Fórmula molecular |
C25H20N2O4 |
Peso molecular |
412.4 g/mol |
Nombre IUPAC |
2-[4-(4-phenyl-6-phenylmethoxypyrimidin-2-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C25H20N2O4/c28-24(29)17-30-21-13-11-20(12-14-21)25-26-22(19-9-5-2-6-10-19)15-23(27-25)31-16-18-7-3-1-4-8-18/h1-15H,16-17H2,(H,28,29) |
Clave InChI |
LTFQZVNMKHWTIO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-{[(1H-Benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B12934552.png)
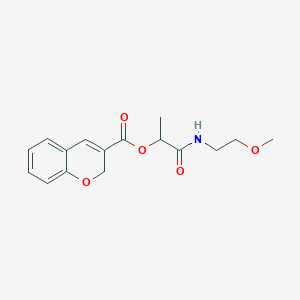
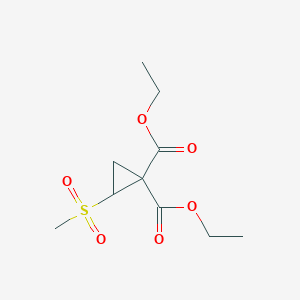
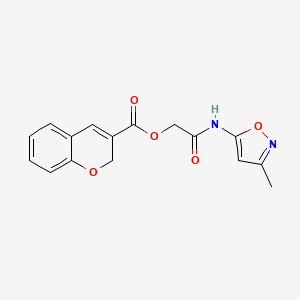
![7-Bromo-11,11-difluoro-2-methoxy-10,11-dihydrobenzo[6,7]oxepino[3,2-b]pyridine](/img/structure/B12934576.png)

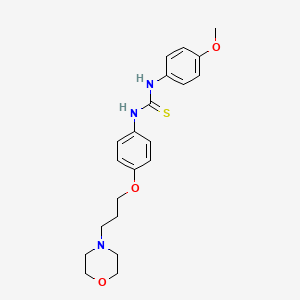
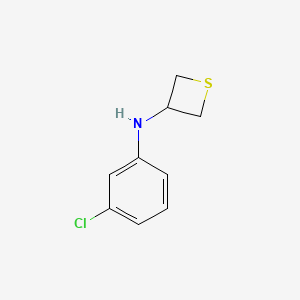
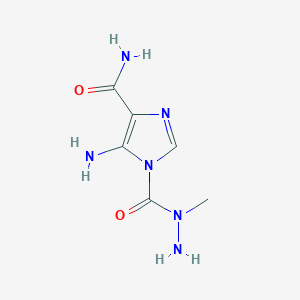
![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-(3-hydroxy-3-methylcyclobutyl)acetamide](/img/structure/B12934623.png)

![tert-Butyl (R)-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12934637.png)
